Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate
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Overview
Description
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate is a complex organic compound with a unique structure that includes a thianthrene core
Preparation Methods
The synthesis of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of maleic acid followed by dehydrohalogenation with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is then esterified with methanol in the presence of sulfuric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thianthrene core. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. The specific pathways involved depend on the biological context and the nature of the interacting molecules .
Comparison with Similar Compounds
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate can be compared with similar compounds such as:
Dimethyl acetylenedicarboxylate: Both compounds are used in organic synthesis, but this compound has a more complex structure and different reactivity.
Dimethyl biphenyl-4,4’-dicarboxylate: This compound is structurally simpler and is used in different applications, such as the synthesis of fluorinated biphenyl derivatives.
Dimethyl 1,4-cyclohexane dicarboxylate: Used in the production of polyesters, this compound has different industrial applications compared to this compound.
Properties
CAS No. |
65178-28-1 |
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Molecular Formula |
C16H12O5S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
dimethyl 5-oxothianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O5S2/c1-20-15(17)9-4-6-13-12(7-9)22-11-5-3-10(16(18)21-2)8-14(11)23(13)19/h3-8H,1-2H3 |
InChI Key |
WQZZJKPKGYVOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)C3=C(S2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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